molecular formula C17H15BrN2O3 B11930912 Lenalidomide-acetylene-Br

Lenalidomide-acetylene-Br

Cat. No.: B11930912
M. Wt: 375.2 g/mol
InChI Key: ZILZKVZXYARDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-acetylene-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of an acetylene and bromine group to lenalidomide potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide-acetylene-Br typically involves the bromination of lenalidomide followed by the introduction of an acetylene group. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride. The acetylene group can be introduced via a Sonogashira coupling reaction using palladium catalysts and copper co-catalysts in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for bromination and coupling reactions to ensure consistent product quality and yield. Green chemistry principles, such as using less hazardous solvents and reagents, would also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-acetylene-Br can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lenalidomide-acetylene-Br has a wide range of applications in scientific research:

Mechanism of Action

Lenalidomide-acetylene-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. The addition of the acetylene and bromine groups may enhance the binding affinity and specificity of the compound for its molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15BrN2O3

Molecular Weight

375.2 g/mol

IUPAC Name

3-[7-(4-bromobut-1-ynyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C17H15BrN2O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,2,7-10H2,(H,19,21,22)

InChI Key

ZILZKVZXYARDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.